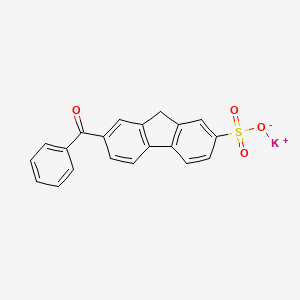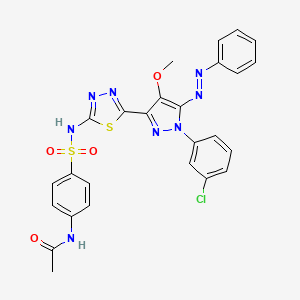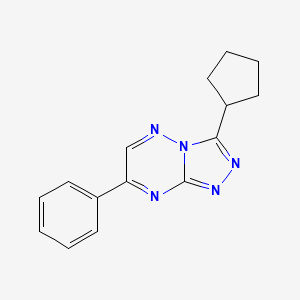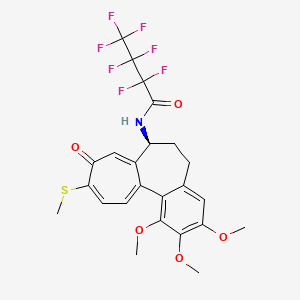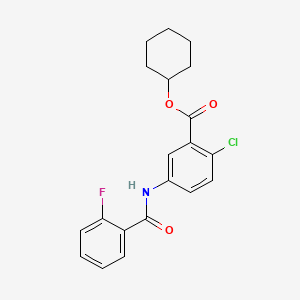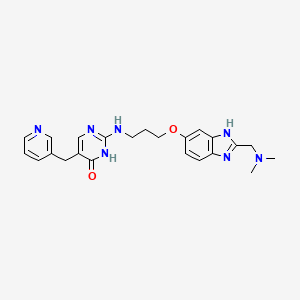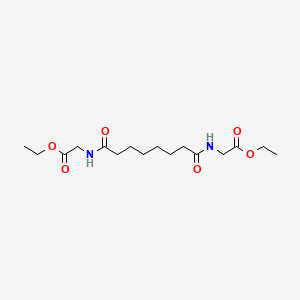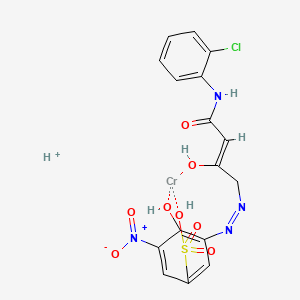
Hydrogen (3-((1-((2-chloroanilino)carbonyl)-2-oxopropyl)azo)-4-hydroxy-5-nitrobenzene-1-sulphonato(3-))chromate(1-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydrogen (3-((1-((2-chloroanilino)carbonyl)-2-oxopropyl)azo)-4-hydroxy-5-nitrobenzene-1-sulphonato(3-))chromate(1-) is a complex organic-inorganic hybrid compound It features a chromate core with a highly substituted benzene ring, making it a unique and versatile molecule
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydrogen (3-((1-((2-chloroanilino)carbonyl)-2-oxopropyl)azo)-4-hydroxy-5-nitrobenzene-1-sulphonato(3-))chromate(1-) involves multiple steps. The initial step typically includes the preparation of the azo compound through a diazotization reaction, followed by coupling with a substituted benzene derivative. The chromate ion is then introduced through a complexation reaction under controlled pH and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes stringent quality control measures to monitor the reaction conditions and the final product’s composition.
化学反応の分析
Types of Reactions
Hydrogen (3-((1-((2-chloroanilino)carbonyl)-2-oxopropyl)azo)-4-hydroxy-5-nitrobenzene-1-sulphonato(3-))chromate(1-) undergoes various chemical reactions, including:
Oxidation: The chromate core can participate in oxidation reactions, converting organic substrates to their corresponding oxidized forms.
Reduction: The compound can be reduced under specific conditions, altering the oxidation state of the chromate ion.
Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions often require catalysts or specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
Hydrogen (3-((1-((2-chloroanilino)carbonyl)-2-oxopropyl)azo)-4-hydroxy-5-nitrobenzene-1-sulphonato(3-))chromate(1-) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.
Industry: Used in the manufacturing of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Hydrogen (3-((1-((2-chloroanilino)carbonyl)-2-oxopropyl)azo)-4-hydroxy-5-nitrobenzene-1-sulphonato(3-))chromate(1-) involves its interaction with molecular targets through its chromate core and aromatic ring. The chromate ion can participate in redox reactions, altering the oxidation state of target molecules. The aromatic ring can engage in π-π interactions and hydrogen bonding, facilitating binding to specific sites on biomolecules.
類似化合物との比較
Similar Compounds
- 1-(2-chloroanilino)-3-methylpyrido(1,2-a)benzimidazole-4-carbonitrile
- 3-CL-N-(2,2,2-trichloro-1-(((2-chloroanilino)carbothioyl)amino)ethyl)benzamide
Uniqueness
Hydrogen (3-((1-((2-chloroanilino)carbonyl)-2-oxopropyl)azo)-4-hydroxy-5-nitrobenzene-1-sulphonato(3-))chromate(1-) is unique due to its combination of an azo group, a chromate core, and multiple substituents on the benzene ring
特性
CAS番号 |
85896-36-2 |
|---|---|
分子式 |
C16H14ClCrN4O8S+ |
分子量 |
509.8 g/mol |
IUPAC名 |
3-[[(Z)-4-(2-chloroanilino)-2-hydroxy-4-oxobut-2-enyl]diazenyl]-4-hydroxy-5-nitrobenzenesulfonic acid;chromium;hydron |
InChI |
InChI=1S/C16H13ClN4O8S.Cr/c17-11-3-1-2-4-12(11)19-15(23)5-9(22)8-18-20-13-6-10(30(27,28)29)7-14(16(13)24)21(25)26;/h1-7,22,24H,8H2,(H,19,23)(H,27,28,29);/p+1/b9-5-,20-18?; |
InChIキー |
RBAATCOBYSGLIA-NRCYWBMXSA-O |
異性体SMILES |
[H+].C1=CC=C(C(=C1)NC(=O)/C=C(/CN=NC2=C(C(=CC(=C2)S(=O)(=O)O)[N+](=O)[O-])O)\O)Cl.[Cr] |
正規SMILES |
[H+].C1=CC=C(C(=C1)NC(=O)C=C(CN=NC2=C(C(=CC(=C2)S(=O)(=O)O)[N+](=O)[O-])O)O)Cl.[Cr] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


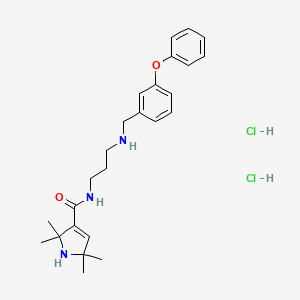
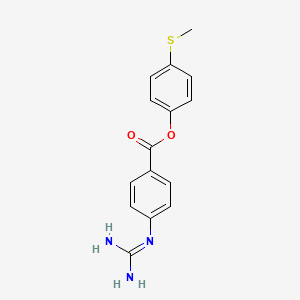

![Cyclohexanamine;4-[4-(2,4-difluorophenyl)phenyl]-2-methyl-4-oxobutanoic acid](/img/structure/B12718538.png)

